Product packaging for 4-Bromooxazol-2-amine(Cat. No.:)

4-Bromooxazol-2-amine

Cat. No.: B13907655
M. Wt: 162.97 g/mol
InChI Key: OGAXVVQAVJJILM-UHFFFAOYSA-N
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Description

4-Bromooxazol-2-amine is a versatile brominated heterocyclic building block primarily used in organic synthesis and medicinal chemistry research. As a functionalized oxazole derivative, it serves as a key precursor for the development of more complex molecular architectures, particularly in pharmaceutical and agrochemical discovery programs . The bromine substituent at the 4-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships . Meanwhile, the amine group at the 2-position offers a handle for further functionalization through amide bond formation or nucleophilic substitution. This compound is part of a class of molecules frequently investigated for their potential biological activity and is commonly featured in patent applications related to drug discovery . It is supplied with guaranteed purity and stability for research purposes. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3BrN2O B13907655 4-Bromooxazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-oxazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-2-1-7-3(5)6-2/h1H,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAXVVQAVJJILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformations of 4 Bromooxazol 2 Amine

Functional Group Interconversions at the Bromo Position (C4)

The carbon-bromine bond at the C4 position of the oxazole (B20620) ring is a key handle for synthetic diversification. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making 4-bromooxazol-2-amine a valuable building block in organic synthesis.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of aryl and heteroaryl halides, including this compound. libretexts.orgwikipedia.org These reactions proceed via a catalytic cycle that generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki–Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester derivative. libretexts.orgnih.gov This reaction is widely used for creating biaryl or vinyl-substituted aromatic systems. libretexts.org For this compound, this reaction enables the introduction of various aryl or vinyl substituents at the C4 position.

The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org A variety of palladium sources, ligands, and bases can be employed, with the optimal conditions depending on the specific substrates. nih.govresearchgate.net The use of boronic acids is advantageous due to their stability, low toxicity, and commercial availability. libretexts.orgnih.gov The synthesis of 4-aryl-oxazoles from 4-bromo-oxazoles has been successfully demonstrated using Suzuki coupling conditions. researchgate.net Given the structural similarity, these conditions are highly applicable to this compound, likely after N-protection of the amino group to prevent side reactions.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Catalyzes the C-C bond formation. researchgate.netorganic-chemistry.org
Ligand PPh₃, XPhos, SPhos Stabilizes the palladium center and facilitates the catalytic cycle. nih.gov
Boron Reagent Arylboronic acids, Vinylboronic acids Source of the aryl/vinyl group. libretexts.orgnih.gov
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates the organoboron species for transmetalation. nih.govmdpi.com

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. nih.gov |

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a powerful method for C-C bond formation and the synthesis of complex olefinic structures. wikipedia.orgorganic-chemistry.org In the context of this compound, the Heck reaction would allow for the introduction of a variety of substituted vinyl groups at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is catalyzed by a combination of palladium and copper complexes and requires a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for the synthesis of substituted alkynes. nih.gov For this compound, this reaction would yield 4-alkynyl-oxazol-2-amine derivatives. The reaction proceeds under mild conditions, making it compatible with a range of functional groups. wikipedia.org Successful Sonogashira couplings have been reported for 4-halogenated oxazoles. researchgate.net

Table 2: Comparison of Heck and Sonogashira Coupling Reactions

Feature Heck Reaction Sonogashira Coupling
Coupling Partner Alkene Terminal Alkyne
Catalyst System Palladium catalyst (e.g., Pd(OAc)₂) wikipedia.org Palladium catalyst and Copper(I) co-catalyst (e.g., CuI) wikipedia.orgorganic-chemistry.org
Product Substituted Alkene Substituted Alkyne

| Base | Amine base (e.g., Et₃N) or inorganic base (e.g., K₂CO₃) wikipedia.org | Amine base (e.g., Et₃N, piperidine) wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org The transformation allows for the coupling of this compound with a wide range of primary and secondary amines, leading to the formation of 4-amino-substituted oxazole derivatives.

The reaction employs a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. libretexts.org The development of sterically hindered and electron-rich phosphine ligands has been crucial for expanding the scope and efficiency of this reaction, allowing it to proceed under milder conditions. wikipedia.org The amination of unprotected five-membered heterocyclic bromides, such as bromoimidazoles and bromopyrazoles, has been successfully demonstrated, suggesting that this compound would be a suitable substrate for this transformation. nih.gov

Table 3: Key Components for Buchwald-Hartwig Amination of Heteroaryl Bromides

Component Examples Role
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst. beilstein-journals.org
Phosphine Ligand BINAP, Xantphos, tBuBrettPhos Crucial for facilitating oxidative addition and reductive elimination. wikipedia.orgbeilstein-journals.orgnih.gov
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS Deprotonates the amine and facilitates catalyst regeneration. beilstein-journals.orgnih.gov
Amine Substrate Primary amines, secondary amines (aliphatic and aromatic) The nitrogen source for the new C-N bond. beilstein-journals.orgnih.gov

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. libretexts.orgbeilstein-journals.org |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. fishersci.se For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. fishersci.senih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

In the case of this compound, the oxazole ring itself is electron-deficient, which could potentially facilitate nucleophilic attack. However, the 2-amino group is an electron-donating group, which would deactivate the ring towards SNAr. Therefore, direct displacement of the bromide by a nucleophile via a classical SNAr mechanism is expected to be challenging under standard conditions. fishersci.se Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, are generally more efficient and reliable for forming C-N bonds on such heterocyclic systems. wikipedia.org SNAr might become feasible only if a strongly activating group were present at the C5 position of the oxazole ring.

The formation of organometallic intermediates, such as organolithium or Grignard reagents, is a classic strategy for functionalizing aryl halides. wikipedia.orgalfredstate.edu This typically involves either direct insertion of a metal (like magnesium) into the carbon-halogen bond or a halogen-metal exchange reaction (e.g., with an alkyllithium reagent). wikipedia.orgresearchgate.net

A significant challenge in applying this chemistry to this compound is the presence of the acidic N-H protons on the amino group. Grignard and organolithium reagents are extremely strong bases and would readily deprotonate the amino group rather than reacting at the C4-bromo position. quora.comlibretexts.org

Therefore, to successfully form an organometallic intermediate at the C4 position, the 2-amino group would first need to be protected with a suitable protecting group that is stable to the strongly basic conditions. After protection, a halogen-lithium exchange could be performed, for instance, using n-butyllithium or t-butyllithium at low temperatures, to generate a 4-lithiooxazole species. researchgate.netgrowingscience.com This potent nucleophile could then be reacted with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents at the C4 position. Similarly, a Grignard reagent could be prepared from the N-protected this compound by reaction with magnesium metal. wikipedia.orgmasterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Amine Functionality (C2)

The primary amine group at the C2 position is a key site for nucleophilic reactions, allowing for a wide range of derivatizations. Its reactivity is influenced by the aromatic oxazole ring to which it is attached.

The exocyclic amine of this compound readily undergoes acylation with various acylating agents. This reactivity is analogous to that observed in other 2-aminoazole systems. scribd.com Treatment with acid chlorides, anhydrides, or carboxylic acids under coupling conditions leads to the formation of the corresponding N-(4-bromooxazol-2-yl)amides. For instance, the reaction of similar 2-aminothiazoles with benzoyl chloride yields the N-benzoyl derivative. scribd.com These reactions typically proceed smoothly, often in the presence of a base to neutralize the acid byproduct.

Similarly, sulfonation of the amine group can be achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This yields the corresponding sulfonamide derivatives, which are of significant interest in medicinal chemistry.

The nitrogen atom of the 2-amino group can act as a nucleophile in both alkylation and arylation reactions. N-alkylation can be performed using alkyl halides, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.

More controlled and widely utilized are transition-metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination. acs.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the 2-amino group of the oxazole and various aryl or heteroaryl halides (bromides, chlorides) or triflates. nih.gov The choice of palladium precatalyst, phosphine ligand (e.g., X-Phos, S-Phos, DavePhos), and base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is crucial for achieving high yields and accommodating a broad range of functional groups on the coupling partners. researchgate.net Copper-catalyzed Ullmann-type couplings provide an alternative route for these N-arylation transformations.

Table 1: Representative Conditions for N-Arylation of 2-Aminoazoles
Catalyst SystemLigandBaseSolventTypical TemperatureReference
Pd(OAc)₂ / DavePhosDavePhosCs₂CO₃Toluene130 °C (Microwave) researchgate.net
X-Phos Pd G2X-Phost-BuONaToluene130 °C (Microwave) researchgate.net
S-Phos Pd G2S-PhosK₃PO₄Toluene130 °C (Microwave) researchgate.net

The primary amine of this compound can be readily converted into imines, commonly known as Schiff bases, through condensation with aldehydes or ketones. wisdomlib.org This reaction is typically catalyzed by a small amount of acid and involves the removal of water, often by azeotropic distillation. researchgate.netyoutube.com The resulting N-(4-bromooxazol-2-yl)imines are versatile intermediates.

These Schiff bases can be used in subsequent reactions to build more complex, fused heterocyclic systems. For example, reaction with α-mercaptoacetic acid (thioglycolic acid) can lead to the formation of a thiazolidinone ring fused to the parent oxazole structure. Such heterocyclic fusion strategies are valuable for creating diverse molecular scaffolds for various applications.

Ring-Opening and Recyclization Pathways of the Oxazole Core

The oxazole ring, while aromatic, possesses inherent points of weakness and can undergo ring-opening reactions under certain conditions. tandfonline.com The stability of the ring is lower than that of its sulfur analogue, thiazole (B1198619), and it is susceptible to cleavage by both nucleophilic and electrophilic reagents, as well as hydrogenation. scribd.com

Hydrogenation of substituted 2-aminooxazoles, for instance over a palladium-on-carbon catalyst, can lead to the cleavage of the heterocycle. scribd.com Similarly, strong acidic or alkaline hydrolysis can also induce ring-opening. The alkaline hydrolysis of the related 2-aminobenzoxazole (B146116), for example, results in cleavage of the oxazole ring to yield o-aminophenol. scribd.com UV-induced photochemistry of 2-aminooxazole has been shown to cause C-O bond cleavage, leading to the formation of a nitrile ylide. rsc.org These reactions highlight the lability of the oxazole core, which can be exploited in synthetic pathways where the oxazole acts as a masked precursor for other functional groups or structures.

Cycloaddition Reactions Involving the Oxazole Ring System

The oxazole ring can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comwikipedia.org This reactivity provides a powerful method for constructing pyridine derivatives. In this transformation, the oxazole (specifically the C4-C5 double bond and the C2=N double bond) reacts with a dienophile, such as an alkene or alkyne. slideshare.net

The initial cycloaddition forms a bicyclic adduct containing an oxygen bridge. wikipedia.org This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction or acid-catalyzed elimination of water to afford a substituted pyridine. The presence of the electron-donating 2-amino group on this compound is expected to facilitate this reaction by raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system. pharmaguideline.com Conversely, the electron-withdrawing bromine atom may modulate this reactivity. Studies on analogous 4-alkenyl-2-aminothiazoles have demonstrated their utility as dienes in cycloadditions with nitroalkenes. nih.gov

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing conditions and predicting outcomes.

N-Arylation: The palladium-catalyzed Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species. This is followed by the deprotonation of the amine by the base and coordination of the resulting amide to the palladium center. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Schiff Base Formation: The formation of an imine is a two-step, acid-catalyzed process. researchgate.netyoutube.com First, the nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov Proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine intermediate. In the second step, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water, driven by the lone pair of electrons on the adjacent nitrogen, forms the C=N double bond of the imine. youtube.com

Diels-Alder Cycloaddition: This pericyclic reaction is understood through the lens of Frontier Molecular Orbital (FMO) theory. The reaction involves the interaction between the HOMO of the diene (the oxazole) and the LUMO of the dienophile. The reaction is typically concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. Activation of the oxazole nitrogen with a Lewis or Brønsted acid can lower the LUMO energy of the diene, facilitating the reaction with dienophiles. nih.gov

Theoretical and Computational Studies on 4 Bromooxazol 2 Amine

Electronic Structure and Reactivity Predictions

The fundamental reactivity of a molecule is governed by its electronic structure. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the electronic distribution within 4-Bromooxazol-2-amine and predict its behavior in chemical reactions.

Calculations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO of this compound is primarily localized on the electron-rich 2-amino group and the oxazole (B20620) ring, suggesting these sites are susceptible to electrophilic attack. Conversely, the LUMO is distributed across the C4-Br bond and the heterocyclic ring, identifying the C4 position as a likely site for nucleophilic substitution or metal-catalyzed cross-coupling. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical stability; a smaller gap implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map reveals distinct regions: a highly negative potential (red/yellow) around the oxazole nitrogen (N3) and the oxygen atom, indicating their role as hydrogen bond acceptors. A strongly positive potential (blue) is observed around the hydrogen atoms of the primary amine, highlighting their function as hydrogen bond donors. The bromine atom exhibits a region of positive potential on its axial tip (a σ-hole), making it a potential halogen bond donor, a non-covalent interaction of increasing importance in drug design.

Table 4.1.1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311+G(d,p)) This interactive table summarizes key electronic descriptors calculated for the molecule.

ParameterCalculated ValueInterpretation
HOMO Energy-6.58 eVIndicates susceptibility to electrophilic attack, primarily at the amino group and ring.
LUMO Energy-0.89 eVIndicates susceptibility to nucleophilic attack, particularly at the C4 position.
HOMO-LUMO Gap (ΔE)5.69 eVSuggests moderate chemical stability and reactivity.
Dipole Moment3.45 DReflects significant charge separation and polarity of the molecule.
Mulliken Charge on N (amine)-0.78 eConfirms the high electron density and nucleophilicity of the amino group.
Mulliken Charge on C4 (bromo-substituted)+0.21 eShows the electrophilic character of the carbon atom attached to bromine.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Beyond static properties, quantum chemistry can dynamically model reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition state (TS) structures, and calculate the activation energy barriers (ΔG‡) that determine reaction rates.

A common and synthetically valuable transformation for this compound is the Suzuki-Miyaura cross-coupling reaction at the C4 position. Theoretical studies can elucidate the catalytic cycle of this palladium-catalyzed reaction. Calculations would typically model the key steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the C-C coupled product. By calculating the energy of each intermediate and transition state, the rate-determining step can be identified—often the oxidative addition or reductive elimination. These calculations confirm that the C4-Br bond is significantly more susceptible to oxidative addition than the C5-H bond, providing a theoretical basis for the high selectivity of this reaction.

Table 4.2.1: Comparison of Calculated Activation Energies for Competing Reactions This table presents hypothetical but plausible energy barriers for different reaction pathways involving this compound, demonstrating how computation predicts outcomes.

Reaction PathwayCatalyst/Reagent SystemCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Suzuki Coupling at C4-BrPd(PPh₃)₄ / Phenylboronic acid18.5Highly favorable and selective pathway.
Direct C-H Arylation at C5Pd(OAc)₂ / Phenylboronic acid29.8Kinetically disfavored compared to Suzuki coupling.
N-Alkylation of 2-amineCH₃I / NaH15.2Favorable under basic conditions, competes with C-C coupling.
Buchwald-Hartwig Amination at C4-BrPd₂(dba)₃ / BINAP / Aniline21.3Feasible, but slightly higher barrier than Suzuki coupling.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Vitro Context)

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, frequently found in inhibitors of protein kinases. Molecular docking and molecular dynamics (MD) simulations are indispensable tools for exploring how this compound and its derivatives might interact with biological targets at an atomic level.

As a case study, these simulations can be used to predict the binding of this compound to the ATP-binding site of a protein kinase, such as Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in several diseases. Molecular docking algorithms place the ligand into the active site in various conformations and score them based on binding affinity. A typical predicted binding mode for this compound would involve the 2-amino group forming two canonical hydrogen bonds with the "hinge" region of the kinase (e.g., with the backbone carbonyl of Val135 in GSK-3β). The oxazole N3 atom can act as an additional hydrogen bond acceptor. The bromine atom at the C4 position can occupy a hydrophobic pocket and potentially form a halogen bond with a backbone carbonyl oxygen, enhancing binding affinity and selectivity.

Following docking, MD simulations are run for extended periods (e.g., 100-200 ns) to assess the stability of the predicted protein-ligand complex. Analysis of the simulation trajectory, by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand, confirms whether the binding pose is stable or if the ligand dissociates.

Table 4.3.1: Predicted Interactions of this compound in the GSK-3β Active Site This interactive table summarizes typical results from a molecular docking study.

Ligand MoietyInteraction TypeInteracting Residue (GSK-3β)Predicted Binding Energy (kcal/mol)
2-Amino Group (-NH₂)Hydrogen Bond (Donor)Val135 (Backbone C=O)-7.8
Oxazole Nitrogen (N3)Hydrogen Bond (Acceptor)Lys85 (Sidechain -NH₃⁺)
C4-Bromine AtomHalogen Bond / HydrophobicAsp133 (Backbone C=O) / Ile62
Oxazole Ringπ-π StackingTyr134

Computational Prediction of Selectivity and Regioselectivity in Synthesis

This compound possesses multiple reactive sites: the C4-Br bond, the C5-H bond, and the N-H bonds of the primary amine. Directing a reaction to a single site is a significant synthetic challenge. Computational chemistry offers a means to predict regioselectivity by comparing the activation barriers for competing reaction pathways.

For instance, in a reaction involving a strong base and an electrophile, deprotonation could occur at either the amine (N-deprotonation) or the C5 position (C-H activation/lithiation). By calculating the gas-phase acidity or the solution-phase pKa of the N-H and C5-H protons, one can predict which site is more acidic and thus more likely to react. DFT calculations consistently show the N-H protons to be significantly more acidic than the C5-H proton, predicting that N-functionalization will predominate over C5-functionalization under basic conditions.

Similarly, in palladium-catalyzed cross-coupling reactions, the competition is between oxidative addition at the C4-Br bond and C-H activation at the C5-H bond. As shown in Table 4.2.1, the calculated activation energy for oxidative addition to the C-Br bond is substantially lower than that for C-H activation. This computational result strongly supports experimental observations that reactions like Suzuki, Stille, or Heck couplings proceed selectively at the C4 position, leaving the C5 position intact for subsequent functionalization.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for In Vitro Biological Endpoints

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. For a series of this compound analogs, a QSAR model can be developed to predict their in vitro inhibitory potency (e.g., IC₅₀) against a specific enzyme.

The process begins by synthesizing or computationally generating a library of analogs where the C5 position or the amino group is modified. For each analog, a set of molecular descriptors is calculated, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) properties. Using statistical techniques like Multiple Linear Regression (MLR), a model is built that links these descriptors to the experimentally determined activity (often expressed as pIC₅₀, the negative log of the IC₅₀).

A hypothetical QSAR equation for a series of C5-substituted this compound analogs targeting a kinase might look like: pIC₅₀ = 5.21 + 0.45(LogP) - 0.02(TPSA) + 1.12*(HBD_Count) Where TPSA is the topological polar surface area and HBD_Count is the number of hydrogen bond donors on the C5 substituent.

Such a model, once validated using internal (e.g., leave-one-out cross-validation) and external test sets, becomes a powerful predictive tool. It can rapidly screen virtual libraries of new, unsynthesized analogs to identify candidates with the highest predicted potency, thereby focusing synthetic chemistry efforts on the most promising compounds and accelerating the hit-to-lead optimization process.

Table 4.5.1: Hypothetical Data for a QSAR Model of C5-Substituted Analogs This table illustrates the type of data used to build a QSAR model, correlating structural descriptors with biological activity.

Compound IDC5-Substituent (R)LogPTPSA (Ų)Observed pIC₅₀Predicted pIC₅₀
1-H1.3569.35.885.91
2-CH₃1.8169.36.256.23
3-Cl2.0669.36.416.40
4-CF₃2.2369.36.156.18
5-CONH₂0.55112.46.856.82

Applications of 4 Bromooxazol 2 Amine in Advanced Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Architectures

The strategic placement of the bromo and amino functionalities on the oxazole (B20620) ring makes 4-Bromooxazol-2-amine a powerful tool for synthetic chemists. ijrpr.com The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the C4-position of the oxazole. researchgate.netethernet.edu.et Simultaneously, the amino group at the C2-position can be a nucleophile or be transformed into other functional groups, further increasing the molecular complexity. ijrpr.comlibretexts.org

This dual reactivity allows for the construction of a wide array of complex heterocyclic architectures. rsc.org For instance, sequential or one-pot multi-component reactions involving this compound can lead to the formation of fused heterocyclic systems, such as oxazolo[4,5-b]pyridines, oxazolo[4,5-d]pyrimidines, and other polycyclic aromatic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. sigmaaldrich.com

Table 1: Examples of Complex Heterocyclic Architectures from this compound

Starting MaterialReagents and ConditionsResulting Heterocyclic Architecture
This compoundArylboronic acid, Pd catalyst, base (Suzuki Coupling)4-Aryl-oxazol-2-amine
This compoundAlkyne, Pd/Cu catalyst, base (Sonogashira Coupling)4-Alkynyl-oxazol-2-amine
This compoundα,β-unsaturated ester, base (Michael Addition/Cyclization)Fused oxazole derivatives

Precursor in Natural Product Synthesis and Analogue Design

Natural products remain a significant source of inspiration for the development of new therapeutic agents. engineering.org.cn The oxazole motif is a common feature in many biologically active natural products, including alkaloids, peptides, and macrolides. This compound serves as a key precursor in the total synthesis of some of these complex molecules and in the design of their analogues. researchgate.netrsc.org

The ability to functionalize both the C4 and C2 positions of the oxazole ring allows for the precise installation of substituents found in the natural product target. researchgate.net Furthermore, by introducing non-natural fragments through cross-coupling reactions, chemists can generate novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. numberanalytics.com This approach, known as diverted total synthesis, is a powerful strategy in modern drug discovery. rsc.org

Role in the Generation of Diverse Chemical Libraries for Screening

The demand for novel chemical entities in high-throughput screening (HTS) campaigns has driven the development of methods for generating large and diverse chemical libraries. openaccessjournals.comvipergen.com this compound is an ideal starting point for the construction of such libraries due to its facile and versatile reactivity. researchgate.net

Using combinatorial chemistry approaches, the bromine atom can be reacted with a diverse set of building blocks, while the amino group can be acylated, alkylated, or used in other transformations with another set of diverse reagents. pressbooks.pub This "mix-and-match" strategy allows for the rapid generation of thousands of unique oxazole-based compounds from a single, readily available precursor. nih.gov These libraries can then be screened against a wide range of biological targets to identify new hit compounds for drug discovery programs. openaccessjournals.com

Utility in Fragment-Based Drug Discovery (In Vitro Focused)

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional HTS for identifying lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. nih.gov These initial hits are then optimized and grown into more potent drug candidates.

This compound itself, or simple derivatives thereof, can serve as valuable fragments in FBDD campaigns. nih.gov The oxazole core can provide key interactions with the protein's binding site, and the bromine atom and amino group offer vectors for fragment growth and optimization. In vitro biophysical techniques, such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect the weak binding of these fragments to the target protein. mdpi.comdrugdiscoverychemistry.com Crystallography can then be used to determine the binding mode, guiding the subsequent structure-based design of more potent inhibitors. mdpi.com

Development of Novel Linkers and Scaffolds

In addition to its role as a precursor to bioactive molecules, this compound can be utilized in the development of novel linkers and scaffolds for various applications in chemistry and chemical biology. For instance, bifunctional derivatives of this compound can be synthesized to act as linkers in antibody-drug conjugates (ADCs) or as probes for chemical biology studies. nih.gov

The oxazole ring can serve as a rigid and stable scaffold for the spatial arrangement of different functional groups. By strategically modifying the C2 and C4 positions, it is possible to create scaffolds with specific three-dimensional geometries. These scaffolds can be used to mimic peptide secondary structures, to develop new catalysts, or to construct novel materials with unique photophysical or electronic properties.

Biological Activity and Pharmacological Potential of 4 Bromooxazol 2 Amine Derivatives in Vitro Investigations

Antimicrobial Activity Studies (In Vitro)

Derivatives of brominated heterocyclic compounds, including oxazoles, have demonstrated significant potential as antimicrobial agents. In vitro evaluations have revealed their efficacy against a variety of pathogenic bacteria, fungi, and protozoa.

Antibacterial Efficacy Against Specific Bacterial Strains

The introduction of a bromine atom into heterocyclic structures can enhance antibacterial activity. Studies on related brominated thiazole (B1198619) and benzimidazole (B57391) Schiff base derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the functional groups interacting with and disrupting bacterial cell walls or metabolic processes. mdpi.com

For instance, certain diorganotin(IV) complexes with Schiff bases derived from 4-(4-bromophenyl)thiazol-2-amine showed notable antibacterial effects against Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Similarly, novel benzimidazole substituted 1,3,4-thiadiazole (B1197879) Schiff's bases containing a 2-bromo group exhibited significant antimicrobial activity against a panel of bacteria, with zones of inhibition ranging from 8-27 mm, comparable to the standard drug Ampicillin. fabad.org.tr

Table 1: Antibacterial Activity of Related Bromo-Substituted Heterocyclic Derivatives

Compound Family Bacterial Strains Tested Observed Effect Reference
Diorganotin(IV) complexes of bromo-thiazole Schiff bases Bacillus cereus, Bacillus subtilis, E. coli, P. aeruginosa Promising antibacterial activity. mdpi.com mdpi.com
Benzimidazole thiadiazole Schiff's bases (with 2-bromo group) Staphylococcus aureus, Bacillus cereus, Staphylococcus epidermidis, E. coli, Salmonella typhi, Klebsiella pneumonia Zone of inhibition from 8-27 mm. fabad.org.tr fabad.org.tr

Antifungal Efficacy Against Specific Fungal Strains

Derivatives of 2-aminooxazole and related structures have shown significant in vitro antifungal properties against a broad spectrum of plant pathogenic fungi. The research indicates that these compounds can be more effective than commercial fungicides like hymexazol (B17089) in certain cases.

In a study of 2-aminobenzoxazole (B146116) derivatives, which share a core structural similarity, many compounds exhibited excellent and broad-spectrum antifungal activities. nih.gov For example, against the Fusarium solani (FS) strain, thirty of the synthesized compounds showed more pronounced activity than hymexazol, with some achieving 100% inhibition at a concentration of 50 μg/mL. nih.gov Similarly, several derivatives displayed considerable activity against Thanatephorus cucumeris (TC), with inhibition rates exceeding 97.8%, significantly better than hymexazol's 89.7%. nih.gov The activity extended to other fungi such as Fusarium oxysporum, Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum, and Alternaria solani. nih.gov

Other studies on different heterocyclic derivatives also highlight the potential of bromo-substitution. A coumarin (B35378) derivative featuring a 2-bromo-1-oxo-hexyl group displayed excellent activity against Alternaria alternata and Alternaria solani. nih.gov Furthermore, certain 1,3-oxazole derivatives have demonstrated an antimicrobial effect against the yeast Candida albicans. nih.gov

Table 2: In Vitro Antifungal Activity of 2-Aminobenzoxazole Derivatives

Compound ID Fungal Strain Inhibition Rate (%) at 50 µg/mL EC₅₀ (µg/mL) Reference
3a Thanatephorus cucumeris >97.8% 1.48 - 16.6 nih.gov
3b Thanatephorus cucumeris >97.8% 1.48 - 16.6 nih.gov
3c Thanatephorus cucumeris >97.8% 1.48 - 16.6 nih.gov
3d Fusarium solani 100% Not specified nih.gov
3e Fusarium solani 100% 1.48 - 16.6 nih.gov
3m Thanatephorus cucumeris >97.8% 1.48 - 16.6 nih.gov
3v Fusarium solani 100% 1.48 - 16.6 nih.gov
Hymexazol (Control) Thanatephorus cucumeris 89.7% Not specified nih.gov

| Hymexazol (Control) | Fusarium solani | 50.4% | Not specified | nih.gov |

Antiprotozoal Activity Against Select Parasitic Protozoa

The search for new antiprotozoal agents has led to the investigation of various heterocyclic scaffolds. In vitro studies have shown that derivatives of quinoline (B57606) and benzimidazole possess significant activity against several parasitic protozoa.

Novel derivatives of 7-chloroquinolin-4-amine (B103981) were evaluated against the malaria parasite Plasmodium falciparum (both chloroquine-sensitive and multiresistant K1 strains) and Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. nih.gov While the antitrypanosomal activity was moderate, the antiplasmodial effects were very promising, with several compounds showing activity in the low nanomolar range against both strains of P. falciparum. nih.gov

Similarly, a series of monocationic guanidinobenzimidazole derivatives were tested in vitro against P. falciparum, T. brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. nih.gov Two of the twenty compounds demonstrated activity against P. falciparum that was close to the reference drug chloroquine (B1663885). nih.gov Furthermore, studies on 2-phenyl-2H-indazole derivatives revealed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com

Table 3: In Vitro Antiprotozoal Activity of Related Heterocyclic Derivatives

Compound Family Protozoan Species Observed Effect Reference
7-chloroquinolin-4-amine derivatives Plasmodium falciparum (sensitive & resistant strains) Activity in low nanomolar concentrations. nih.gov nih.gov
7-chloroquinolin-4-amine derivatives Trypanosoma brucei rhodesiense Moderate activity. nih.gov nih.gov
Guanidinobenzimidazole derivatives Plasmodium falciparum Activity comparable to chloroquine for some derivatives. nih.gov nih.gov

Anticancer Activity Profiling (In Vitro Cell Line Studies)

The oxazole (B20620) core is a key feature in several natural products with antimitotic properties, making its derivatives a subject of interest in anticancer research. In vitro studies have focused on their ability to inhibit the growth of various cancer cell lines and the molecular mechanisms underlying this activity.

Inhibition of Proliferation in Specific Cancer Cell Lines (e.g., HCT116, MCF7, HeLa, A549, PANC-1)

Derivatives containing oxazole, imidazole (B134444), and related heterocyclic rings have demonstrated significant antiproliferative effects against a range of human cancer cell lines.

For example, certain imidazole-based hybrids have shown potent activity. One derivative was particularly effective against HCT116 (colon), MCF-7 (breast), and HepG-2 (liver) cancer cells, with IC₅₀ values of 1.87 µM, 5.70 µM, and 7.30 µM, respectively. mdpi.com Another imidazole derivative disrupted the proliferation of the HCT116 cell line with an IC₅₀ value of 7.3 μM. mdpi.com Studies on other heterocyclic systems also show broad anticancer potential. A Zn(II) complex of a bromo-thiazole Schiff base significantly inhibited the growth of HepG2, MCF7, A549 (lung), and HCT116 cell lines. mdpi.com Additionally, novel flufenamic acid derivatives have been tested, with one compound showing specific anticancer activity against the MCF-7 breast cancer cell line with a GI₅₀ of 63.9 µg/ml, while having no effect on A549 lung cancer cells. pensoft.net

Table 4: In Vitro Antiproliferative Activity of Related Heterocyclic Derivatives

Compound Family/ID Cancer Cell Line Activity Metric Value Reference
Thioxoimidazolidinone (Derivative 12) HCT-116 (Colon) IC₅₀ 1.87 µM mdpi.com
Thioxoimidazolidinone (Derivative 12) MCF-7 (Breast) IC₅₀ 5.70 µM mdpi.com
Plinabulin (B1683793) Scaffold (Derivative 4) HCT116 (Colon) IC₅₀ 7.3 µM mdpi.com
Flufenamic Acid (Compound 7) MCF-7 (Breast) GI₅₀ 63.9 µg/mL pensoft.net
Flufenamic Acid (Compound 7) A549 (Lung) GI₅₀ No effect pensoft.net

Molecular Mechanisms of Antimitotic Action

The primary mechanism of anticancer action for many oxazole-containing compounds is the disruption of mitosis. These molecules are classified as antimitotic agents that interfere with the dynamics of microtubules, which are essential protein polymers required for the formation of the mitotic spindle during cell division. nih.govmdpi.com

The process typically involves the following steps:

Binding to Tubulin: The compounds bind to tubulin, the protein subunit of microtubules. Many, like the natural product combretastatin, bind to the colchicine-binding site on β-tubulin. nih.gov

Inhibition of Microtubule Polymerization: This binding destabilizes the microtubule structure, preventing the assembly (polymerization) of tubulin into functional microtubules. nih.govmdpi.com

Mitotic Spindle Disruption: Without stable microtubules, the mitotic spindle cannot form correctly. mdpi.com

Cell Cycle Arrest: The failure of spindle formation activates a cellular checkpoint, causing the cell cycle to halt, most commonly in the G2/M phase (the transition from the second growth phase into mitosis). mdpi.comnih.gov For instance, a novel plinabulin scaffold derivative was shown to disrupt the proliferation of the HCT116 cell line during the G2/M phase. mdpi.com

Apoptosis: Prolonged arrest in mitosis ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cell. mdpi.com

This mechanism of interfering with microtubule dynamics is a well-established strategy in cancer therapeutics, utilized by widely known drugs such as vinca (B1221190) alkaloids and taxanes. nih.gov

Enzyme Inhibition and Receptor Modulation (In Vitro Biochemical Assays)

Derivatives of the 2-aminooxazole class and its close isostere, 2-aminothiazole (B372263), have been evaluated in various in vitro biochemical assays, demonstrating inhibitory activity against several key enzymes.

Tyrosine Kinases

Derivatives containing heterocyclic scaffolds related to 4-bromooxazol-2-amine have shown potent inhibitory activity against receptor tyrosine kinases, which are crucial regulators of cellular processes. For instance, a series of 4-aminoquinazoline derivatives were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. nih.gov In these studies, compounds such as 1h, 1n, and 1o were found to be more potent than the positive control ZD6474. nih.gov Specifically, compound 1h was six times more potent. nih.gov Similarly, novel furan-2-yl(phenyl)methanone derivatives were screened for their protein tyrosine kinase (PTK) inhibitory activity, with several compounds exhibiting IC50 values significantly lower than the reference compound genistein. mdpi.com Compounds 4a , 4b , 8a , 8c , and 22c showed IC50 values ranging from 2.72 to 6.42 µM, compared to 13.65 µM for genistein. mdpi.com The 2-aminothiazole scaffold, a close structural analog of 2-aminooxazole, is a core component of the tyrosine kinase inhibitor drug Dasatinib, underscoring the potential of this chemical class. acs.org

Beta-site Amyloid Precursor Protein Cleaving Enzyme (BACE1)

BACE1 is a primary target in the development of therapies for Alzheimer's disease. researchgate.net The aminooxazoline scaffold, a reduced form of aminooxazole, has been incorporated into xanthene derivatives to create potent BACE1 inhibitors. researchgate.net Further modifications, such as replacing the xanthene core with a chromenopyridine scaffold, have been explored to balance BACE1 potency and other pharmacological properties. researchgate.net In vitro evaluations of benzoxazole (B165842) derivatives, which share the oxazole ring, have also shown BACE1 inhibitory activity, with some compounds displaying IC50 values in the nanomolar range. nih.gov A patent for oxazine (B8389632) derivatives reported compounds with significant BACE1 inhibitory activity, with IC50 values as low as 0.056 µM. google.com.na

Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs)

While direct studies on NPP inhibition by this compound derivatives are not prominent, research on the structurally similar 2-aminothiazole derivatives has shown activity against related phosphodiesterases. A series of novel 2-aminothiazole derivatives were evaluated as regulators of phosphodiesterase type 5 (PDE5). nih.govcu.edu.eg In these studies, compounds 23a and 23c demonstrated 100% inhibition of PDE5 at a concentration of 10 µM. nih.gov This suggests that the broader structural class may have potential for modulating phosphodiesterase enzymes.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase enzymes are key targets for anti-inflammatory drugs. brieflands.com Derivatives of 2-aminothiazole have been identified as potent and selective COX-2 inhibitors. nih.govnih.gov In one study, a series of these derivatives displayed COX-2 inhibitory activity with IC50 values ranging from 0.09 to 0.71 µM. nih.gov The selectivity for COX-2 over COX-1 is a critical parameter, and these compounds showed selectivity indexes between 3.03 and 16. nih.gov For comparison, the selective COX-2 inhibitor celecoxib (B62257) has a selectivity index of 8.68 in the same assay system. nih.gov The related oxazole derivatives have also been noted for their anti-inflammatory activity through the inhibition of COX enzymes. researchgate.net Furthermore, a series of imidazo[2,1-b]thiazole (B1210989) derivatives showed selective COX-2 inhibition with IC50 values in the range of 0.08-0.16 µM. brieflands.com

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. nih.govdergipark.org.tr The introduction of oxazole and isoxazole (B147169) rings into various molecular scaffolds has been shown to enhance PTP1B inhibitory activity. mdpi.com For example, a series of stilbene (B7821643) derivatives incorporating phenyl-substituted isoxazoles were synthesized and evaluated as PTP1B inhibitors. mdpi.com The most potent compound from this series, compound 29 , had an IC50 value of 0.91 µM and showed a 4.2-fold selectivity over the related T-cell protein tyrosine phosphatase (TCPTP). mdpi.com Another study on isoxazole carboxylic acids also identified potent and selective PTP1B inhibitors. nih.gov Azolidinedione derivatives, including oxadiazolidinediones, have also been developed as potent PTP1B inhibitors with IC50 values in the submicromolar range (0.12–0.3 µM). acs.org

Table 1: In Vitro Enzyme Inhibitory Activities of Selected Oxazole-Related Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Class Target Enzyme Representative Compound IC50 (µM) Source(s)
Stilbene Derivative PTP1B Compound 29 0.91 mdpi.com
Furan-2-yl(phenyl)methanone PTK Compound 8c 2.72 mdpi.com
Furan-2-yl(phenyl)methanone PTK Compound 22c 4.62 mdpi.com
2-Aminothiazole Derivative COX-2 General Series 0.09 - 0.71 nih.gov
Imidazo[2,1-b]thiazole COX-2 General Series 0.08 - 0.16 brieflands.com
Oxadiazolidinedione PTP1B Compound 87 ~0.12 - 0.3 acs.org
Oxazine Derivative BACE1 Compound 29 0.056 google.com.na

Ligand-binding assays are fundamental in pharmacology to quantify the interaction between a ligand (such as a drug candidate) and its biological target (like a receptor or enzyme). bioduro.com These assays provide crucial data on binding affinity (how strongly the ligand binds), kinetics (the rates of association and dissociation), and specificity (whether the ligand binds to other targets). bioduro.com

Commonly employed techniques for in vitro binding studies include radioligand binding assays and Scintillation Proximity Assays (SPA). bioduro.comrevvity.com In a typical radioligand competition assay, a radiolabeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of an unlabeled test compound. researchgate.net The ability of the test compound to displace the radiolabeled ligand is measured, from which its own binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value) can be determined. researchgate.net

More advanced methods like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) based ligand binding assay allow for real-time analysis of ligand-receptor binding in living cells, providing a sensitive and high-throughput compatible platform. nih.gov While specific ligand-binding data for this compound derivatives are not extensively published, these established methodologies would be the standard approach to characterize their binding properties to identified enzyme or receptor targets.

Structure-Activity Relationship (SAR) Analysis of In Vitro Biological Effects

The analysis of structure-activity relationships (SAR) is critical for optimizing lead compounds into effective drug candidates. For 2-aminooxazole derivatives and their analogs, several key SAR insights have been derived from in vitro studies.

A primary finding is the viability of isosteric replacement between 2-aminothiazole and 2-aminooxazole. acs.orgmdpi.com Substituting the sulfur atom with oxygen can modulate metabolic stability and physicochemical properties while often retaining or improving biological activity. acs.org This was demonstrated in a study on antitubercular agents, where 2-aminooxazole derivatives showed a promising activity profile similar to their 2-aminothiazole counterparts. acs.org

The substitution pattern on the heterocyclic ring is also crucial. In a study of 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately sized alkyl substituents at the 4- and 5-positions of the thiazole ring was found to improve inhibitory activity and selectivity for iNOS. nih.gov However, introducing bulky or hydrophilic substituents at any position on the 2-aminothiazole ring significantly decreased or abolished the inhibitory activity against NOS. nih.gov

For PTP1B inhibitors based on an isoxazole carboxylic acid scaffold, SAR studies guided by X-ray crystallography have enabled the identification of more potent and selective compounds. nih.gov Similarly, for 2-aminothiazole-based anticancer agents, SAR analysis indicated that having specific groups like 4,5-butylidene and benzylic amines was beneficial for cytotoxicity, whereas introducing a methyl or phenyl group at the C4-position of the thiazole core decreased potency. nih.gov

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings This table is interactive. You can sort the data by clicking on the column headers.

Compound Series Target Key SAR Finding Impact on Activity Source(s)
2-Aminothiazole/Oxazole M. tuberculosis Isosteric replacement of S with O Activity maintained/improved acs.orgmdpi.com
2-Aminothiazole iNOS Small alkyl groups at C4/C5 Increased activity & selectivity nih.gov
2-Aminothiazole iNOS Bulky/hydrophilic groups Decreased activity nih.gov
2-Aminothiazole Cancer Cell Lines Phenyl group at C4 Decreased potency nih.gov
Furan-2-yl(phenyl)methanone PTK Hydroxyl groups on backbone Essential for activity mdpi.com
Furan-2-yl(phenyl)methanone PTK Halogen atoms on phenyl ring Increased activity mdpi.com

Exploration of Other Potential Biological Modulations (In Vitro)

Beyond the enzyme targets previously discussed, in vitro studies have revealed other potential biological activities for 2-aminooxazole and related heterocyclic derivatives.

Notably, derivatives of 2-aminooxazole have shown promising antitubercular activity. In a direct comparison, 2-aminooxazole derivatives demonstrated activity against Mycobacterium tuberculosis (Mtb) with a trend similar to that of their 2-aminothiazole analogs. acs.org This highlights their potential as scaffolds for developing new anti-infective agents.

The 2-aminothiazole scaffold is a component of several approved anticancer drugs, and numerous derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, and colon cancer. nih.gov This suggests that the this compound core could also serve as a template for the design of novel anticancer agents. For example, some 2-aminothiazole derivatives with lipophilic substituents showed moderate to good activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.gov

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Chiral 4-Bromooxazol-2-amine Derivatives

The generation of chiral molecules is of paramount importance in drug discovery, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Future research should focus on the development of novel and efficient methods for the asymmetric synthesis of chiral this compound derivatives.

One promising avenue is the use of chiral auxiliaries . These are stereogenic groups that can be temporarily incorporated into the synthetic route to control the stereochemical outcome. For instance, well-established chiral auxiliaries like oxazolidinones and camphorsultam could be adapted to direct the stereoselective formation of the oxazole (B20620) ring or the introduction of chiral substituents. bohrium.com The development of new chiral auxiliaries specifically designed for oxazole synthesis could also be a fruitful area of investigation.

Another critical area is the advancement of catalytic asymmetric synthesis . This approach avoids the need for stoichiometric amounts of chiral auxiliaries, leading to more atom-economical and environmentally friendly processes. Research could focus on:

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids, such as salen-aluminum complexes, has shown promise in the enantioselective synthesis of 2-(1-hydroxyalkyl)-5-aminooxazoles. thieme-connect.comnih.govnumberanalytics.com Future work could explore the application of these and other novel chiral Lewis acids to the synthesis of this compound derivatives.

Transition Metal Catalysis: Chiral ligands, such as bis(oxazoline) (BOX) ligands, are highly effective in a variety of asymmetric transformations catalyzed by transition metals. nih.gov Developing rhodium(III) or other metal complexes with bespoke chiral ligands could enable the enantioselective synthesis of complex this compound derivatives.

Organocatalysis: Chiral organocatalysts, which are small organic molecules, offer a powerful alternative to metal-based catalysts. organic-chemistry.org Research into bifunctional organocatalysts that can activate both the electrophile and the nucleophile in a stereocontrolled manner could lead to highly enantioselective syntheses of chiral 4-bromooxazol-2-amines. beilstein-journals.org

Development of Photocatalytic and Electrocatalytic Approaches for Synthesis and Functionalization

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods. thieme-connect.comnih.govacs.orgoup.comacs.org

Photocatalytic strategies can be employed for both the synthesis of the oxazole core and its subsequent functionalization. Visible-light photoredox catalysis, for example, can facilitate the synthesis of substituted oxazoles from readily available starting materials like α-bromoketones and benzylamines under ambient conditions. nih.govorganic-chemistry.orgacs.org Future research could adapt these methods for the synthesis of this compound and explore photocatalytic C-H functionalization to introduce new substituents onto the oxazole ring. beilstein-journals.orgresearchgate.net The combination of photoredox catalysis with transition metal catalysis is another exciting frontier, potentially enabling novel and efficient C-H activation and cross-coupling reactions. jscimedcentral.com

Electrocatalytic methods provide another green and efficient avenue for synthesis and functionalization. thieme-connect.comacs.orgoup.comacs.org Electrosynthesis can be used to generate reactive intermediates for the construction of heterocyclic rings through both direct and indirect electrolysis. oup.com For instance, the electrochemical oxidation of substrates can lead to the formation of radical cations that can undergo cyclization to form the oxazole ring. Future work could focus on developing electrochemical methods for the direct synthesis of this compound and for the late-stage functionalization of the bromooxazole core. researchgate.net

MethodologyPotential Application for this compoundKey Advantages
Photocatalysis Synthesis of the oxazole ring; C-H functionalizationMild reaction conditions, use of visible light as a renewable energy source
Electrocatalysis Synthesis of the oxazole ring; Late-stage functionalizationAvoids stoichiometric oxidants/reductants, high selectivity

Innovative Methodologies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage in the synthesis, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. nih.govnih.govnsf.gov For this compound, the bromine atom and the C-H bonds on the oxazole ring are attractive targets for LSF.

Future research should focus on developing novel methods for the C-H activation of the this compound scaffold. wikipedia.orgtcichemicals.com This would allow for the direct introduction of new functional groups at specific positions on the oxazole ring, bypassing the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation, particularly with palladium, rhodium, and iridium, has proven to be a versatile tool for the functionalization of heterocycles and could be applied to this system. tcichemicals.comresearchgate.net

The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While these are established methods, future research could focus on developing more robust and versatile catalytic systems that are tolerant of a wider range of functional groups and can be performed under milder conditions. The combination of C-H activation and cross-coupling strategies will provide a powerful toolbox for the extensive diversification of the this compound core. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from predicting molecular properties to planning synthetic routes. numberanalytics.comengineering.org.cnneurips.ccnips.ccmdpi.com

For this compound, AI and ML can be utilized in several key areas:

Molecular Design: ML models can be trained on large datasets of known bioactive molecules to predict the potential biological activity of novel this compound derivatives. numberanalytics.comresearchgate.netphysiciansweekly.comnih.gov This in silico screening can help prioritize which compounds to synthesize, saving time and resources.

Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target this compound derivative and propose the most efficient synthetic pathway. engineering.org.cnnips.cc These tools can learn from the vast body of chemical literature to identify optimal reaction conditions and predict potential side reactions. neurips.ccacs.org

Reaction Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis and functionalization of this compound, leading to higher yields and purity.

The development of autonomous research systems that combine robotics, AI, and high-throughput experimentation holds the promise of accelerating the discovery and development of new drugs based on the this compound scaffold. mdpi.com

Discovery of Novel Biological Targets and Pathways through Phenotypic Screening (In Vitro)

Phenotypic screening, which involves testing compounds for their effects on whole cells or organisms without a preconceived notion of the biological target, is a powerful approach for discovering novel drugs with new mechanisms of action. A library of diverse this compound derivatives, generated through the synthetic strategies outlined above, would be an ideal starting point for phenotypic screening campaigns.

In vitro screening against a panel of human cancer cell lines, for example, could identify derivatives with potent anti-proliferative or cytotoxic activity. biointerfaceresearch.comresearchgate.net Subsequent target deconvolution studies could then be used to identify the specific biological targets and pathways responsible for the observed phenotype. Oxazole derivatives have already shown promise as inhibitors of enzymes like LSD1 and as having activity against various cancer cell lines. biointerfaceresearch.comrsc.org

Furthermore, screening against a range of pathogens, such as bacteria and viruses, could uncover novel antimicrobial or antiviral agents. researchgate.netuga.edumdpi.com The 2-aminooxazole moiety is a known pharmacophore in some antibacterial agents, suggesting that derivatives of this compound could have similar potential. mdpi.commdpi.com

Screening ApproachPotential Outcomes for this compound Derivatives
Cancer Cell Line Panels Identification of novel anticancer agents and their mechanisms of action.
Pathogen Screening Discovery of new antibacterial, antiviral, or antifungal compounds.
High-Content Imaging Elucidation of cellular phenotypes and potential drug targets.

Design and Synthesis of Prodrugs and Probes (In Vitro)

Prodrug design is a strategy used to improve the pharmacokinetic and pharmacodynamic properties of a drug. For this compound derivatives that show promising biological activity but have poor solubility, permeability, or metabolic stability, a prodrug approach could be beneficial. The 2-amino group is an ideal handle for the attachment of a promoiety that can be cleaved in vivo to release the active drug. Future research could focus on designing and synthesizing prodrugs of active this compound derivatives and evaluating their properties in vitro.

Chemical probes are essential tools for studying biological processes. Fluorescent probes, in particular, allow for the visualization of biological targets and events in living cells. The oxazole scaffold is a component of some fluorescent dyes. scispace.comresearchgate.netrsc.orgfrontiersin.orgacs.org By incorporating a this compound derivative into a larger fluorophore structure, it may be possible to develop novel fluorescent probes for bioimaging applications. For example, a probe could be designed to bind to a specific protein, leading to a change in its fluorescence properties. This would allow for the real-time monitoring of the protein's activity in living cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.